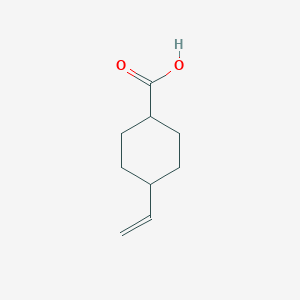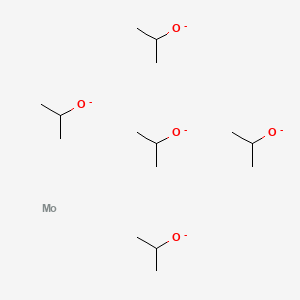
Molybdenum (V) isopropoxide
Descripción general
Descripción
Molybdenum (V) isopropoxide is used to prepare novel MoVSbOx type catalysts for selective isobutane oxidation . It is also used to prepare molybdenum Oxide Nanofibers by electrospinning .
Physical And Chemical Properties Analysis
Molybdenum (V) isopropoxide is a silvery white, soft metal with the sixth highest melting point (2623 °C) of any element, exceeded only by tantalum (2996 °C), osmium (3045 °C), rhenium (3180 °C), tungsten (3422 °C) and carbon (3550 °C) .Aplicaciones Científicas De Investigación
Vapor Deposition of Molybdenum Oxide
- Methods of Application: The process involves atomic layer deposition techniques. Quartz crystal microbalance studies are performed to monitor growth. The growth window for bis (ethylbenzene) molybdenum is 135–150°C .
- Results or Outcomes: Molybdenum isopropoxide achieved linear growth rates of 0.01 Å/cycle. Negligible MoOx growth was observed on alumina powder using molybdenum isopropoxide .
Optical Systems
- Summary of Application: Molybdenum oxides, which can be derived from Molybdenum (V) isopropoxide, are used in advanced optical systems. The oxide’s optical appearance changes as a function of the degree of reduction due to generated gap states and its color transitions from transparent to yellow and eventually grayish/blue .
Electronics
- Summary of Application: Molybdenum (V) isopropoxide is used in the manufacturing of electronics. It is a useful reagent, catalyst, and precursor material with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Energy Storage Units
- Summary of Application: Molybdenum oxides, which can be derived from Molybdenum (V) isopropoxide, are used in energy storage units .
Advanced Optical Systems
- Summary of Application: Molybdenum oxides, which can be derived from Molybdenum (V) isopropoxide, are used in advanced optical systems. The oxide’s optical appearance changes as a function of the degree of reduction due to generated gap states and its color transitions from transparent to yellow and eventually grayish/blue .
Manufacturing of Electronics
- Summary of Application: Molybdenum (V) isopropoxide is used in the manufacturing of electronics. It is a useful reagent, catalyst, and precursor material with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Energy Storage Units
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
molybdenum;propan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C3H7O.Mo/c5*1-3(2)4;/h5*3H,1-2H3;/q5*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGOKFNZAFRBMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H35MoO5-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594213 | |
| Record name | molybdenum;propan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Molybdenum (V) isopropoxide | |
CAS RN |
209733-38-0 | |
| Record name | molybdenum;propan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



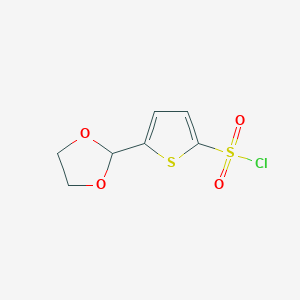
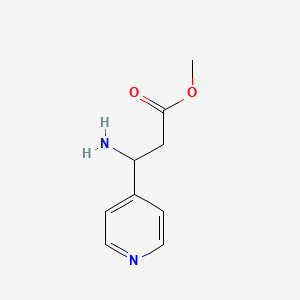
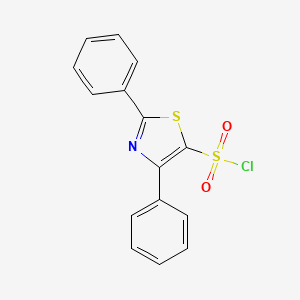
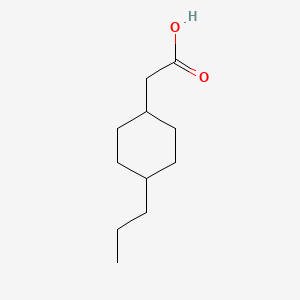
![6-Chlorobenzo[B]thiophen-3(2H)-one](/img/structure/B1611972.png)
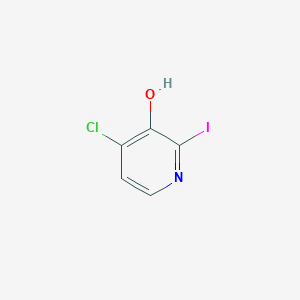
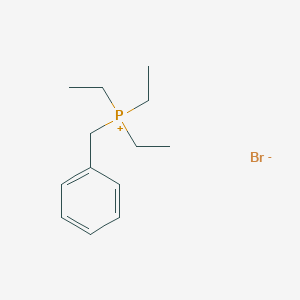
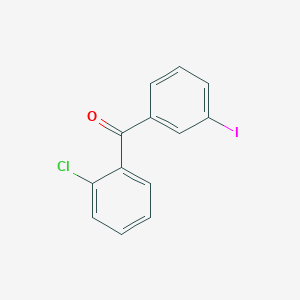
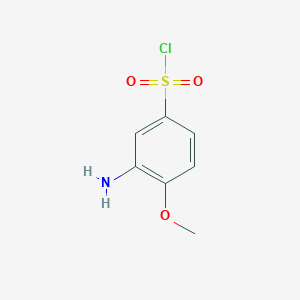
![4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1611979.png)
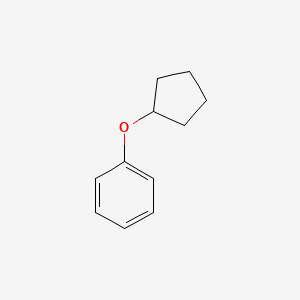
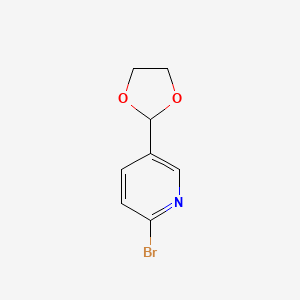
![N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide](/img/structure/B1611984.png)
